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Efficacy and Safety at a Glance

The table below summarizes the key efficacy and safety data for gandotinib and ruxolitinib from their

respective clinical trials.

Aspect Gandotinib (LY2784544) Ruxolitinib

Molecular Target JAK2 (with increased potency
for JAK2 V617F mutant) [1] [2]

[3]

JAK1 and JAK2 [4] [5] [6]

Approval Status Investigational (Phase 2) [1] Approved for intermediate/high-risk MF in the

US and EU [4]

Key Trial Phase Phase 2 [1] Phase 3 (COMFORT-I & COMFORT-II) [4] [6]

Recommended
Phase 2 Dose

120 mg once daily [2] 15-25 mg twice daily (immediate-release) [4]
[6]

Overall Survival
(OS) Benefit

Not reported in available
results

Pooled 5-yr Data: Median OS 5.3 yrs
(ruxolitinib) vs 3.8 yrs (control); 30% risk

reduction [HR 0.70] [4]
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| Spleen Volume Reduction (≥35%) | Myelofibrosis (MF): Not a primary endpoint; 20/32 (62.5%)

evaluable patients had a ≥50% reduction in palpable spleen length at any time [2] | COMFORT-I (24 wks):

42% vs 0.7% (placebo) [7] COMFORT-II (48 wks): 28% vs 0% (BAT) [6] | | Symptom Improvement

(≥50% reduction in TSS) | MF: 11/21 (52%) at 12 weeks; 6/14 (43%) at 24 weeks (patients on ≥120 mg)

[2] | Demonstrated significant improvement in MF-related symptoms and quality of life [6] | | Most

Frequent Grade 3/4 Adverse Events (Drug-Related) | Anemia (11.6%), hyperuricemia (3.2%), fatigue

(2.9%), diarrhea (2.2%), thrombocytopenia (2.2%) [1] | Anemia and thrombocytopenia (dose-related) [4] [5]

| | Other Notable AEs | Diarrhea (55.3%, mostly Gr1), nausea (42.1%, mostly Gr1), increased blood

creatinine, renal failure [2] | Increased risk of infection (e.g., herpes zoster), changes in lipid levels [7] |

Detailed Experimental Data and Methodologies

For researchers, a deeper understanding of the trial designs and patient populations is crucial for interpreting

the data.

Ruxolitinib (COMFORT Trials)

Trial Design: Two randomized, phase 3 trials: COMFORT-I (vs. placebo) and COMFORT-II (vs. Best
Available Therapy (BAT)) [4] [6].

Patient Population: Adults with intermediate-2 or high-risk primary myelofibrosis (PMF), post-
polycythemia vera MF (PPV-MF), or post-essential thrombocythemia MF (PET-MF) [8] [6].

Key Efficacy Endpoints:
Primary: Proportion of patients achieving ≥35% reduction in spleen volume from baseline at

week 24 (COMFORT-I) or week 48 (COMFORT-II), measured by MRI/CT [4] [6].
Secondary: Overall survival (OS), symptom improvement measured by the Modified

Myelofibrosis Symptom Assessment Form (MFSAF) [5] [6].
Crossover Design: A significant proportion of patients in the control arms crossed over to receive

ruxolitinib, which confounded long-term survival comparisons. Statistical methods like Rank-
Preserving Structural Failure Time (RPSFT) were used to correct for this, showing a more

pronounced OS benefit (crossover-corrected HR 0.35) [4] [8].

Gandotinib (Phase 2 Study)

Trial Design: A multicenter, single-arm, outpatient phase 2 study (NCT01594723) [1] [3].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8207330/
https://hcp.jakafi.com/myelofibrosis/overall-survival
https://www.nature.com/articles/leu2016148?error=cookies_not_supported&code=30bdf9da-50dd-4b84-8ecc-76e516d9e058
https://pmc.ncbi.nlm.nih.gov/articles/PMC8207330/
https://www.nature.com/articles/leu2016148?error=cookies_not_supported&code=30bdf9da-50dd-4b84-8ecc-76e516d9e058
https://pubmed.ncbi.nlm.nih.gov/30025280/
https://jhoonline.biomedcentral.com/articles/10.1186/s13045-017-0527-7
https://pmc.ncbi.nlm.nih.gov/articles/PMC6221065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8207330/
https://hcp.jakafi.com/myelofibrosis/overall-survival
https://jhoonline.biomedcentral.com/articles/10.1186/s13045-017-0527-7
https://www.nature.com/articles/leu2016148?error=cookies_not_supported&code=30bdf9da-50dd-4b84-8ecc-76e516d9e058
https://haematologica.org/article/view/7488
https://www.nature.com/articles/leu2016148?error=cookies_not_supported&code=30bdf9da-50dd-4b84-8ecc-76e516d9e058
https://jhoonline.biomedcentral.com/articles/10.1186/s13045-017-0527-7
https://www.nature.com/articles/leu2016148?error=cookies_not_supported&code=30bdf9da-50dd-4b84-8ecc-76e516d9e058
https://pmc.ncbi.nlm.nih.gov/articles/PMC6221065/
https://www.nature.com/articles/leu2016148?error=cookies_not_supported&code=30bdf9da-50dd-4b84-8ecc-76e516d9e058
https://jhoonline.biomedcentral.com/articles/10.1186/s13045-017-0527-7
https://haematologica.org/article/view/7488
https://www.smolecule.com/products/s548077?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30025280/
https://www.selleckchem.com/products/LY2784544.html
https://www.smolecule.com/products/s548077?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Patient Population: Patients with JAK2 V617F-mutated MPNs, including polycythemia vera (PV),

essential thrombocythemia (ET), and myelofibrosis (MF). The trial included patients who had prior
ruxolitinib therapy [1] [2].

Dosing: 120 mg administered orally once daily [1] [2].
Key Efficacy Endpoints:

Overall Response Rate (ORR): Defined per protocol for each MPN subtype. In MF, the ORR
was low (9.1% in JAK2 V617F-mutated MF; 0% in JAK2 wild-type) [1].

Spleen and Symptom Response: Spleen length was measured by palpation. Symptom
improvement was assessed using the MPN-SAF Total Symptom Score (TSS) and the Brief

Fatigue Inventory [1] [2].
Pharmacokinetics/Pharmacodynamics: The maximum plasma concentration was reached 4 hours

after dosing, with a mean half-life of approximately 6 hours [2].

Mechanisms of Action and Selectivity

The following diagram illustrates the distinct targeting profiles of gandotinib and ruxolitinib within the

JAK-STAT pathway.
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The mechanistic and selectivity data for each drug is summarized in the table below.

Parameter Gandotinib (LY2784544) Ruxolitinib

Primary
Molecular Action

Potent JAK2 inhibitor [3] Potent JAK1 and JAK2
inhibitor [4]

Selectivity for
JAK2 V617F

Demonstrates increased potency for JAK2 V617F
mutant vs. wild-type JAK2 in cellular models [1] [2] [3]

Inhibits both wild-type
and mutant JAK2 [4]
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| Reported IC₅₀ / Kᵢ Values | JAK2 (V617F): Kᵢ = 0.245 nM JAK2 (cell-free): IC₅₀ = 3 nM JAK1: IC₅₀ =

19.8 nM [3] | Not detailed in the provided search results, but described as a potent and selective inhibitor of

JAK1 and JAK2 [4] [6] | | Additional Targets | Also inhibits FLT3 (IC₅₀ = 4 nM) [3] | A sustained-release

formulation was developed to reduce peak plasma concentration (Cₘₐₓ) and potentially improve therapeutic

index [5] |

Interpretation and Strategic Considerations for R&D

Clinical Validation: Ruxolitinib has robust, long-term phase 3 data demonstrating survival benefit,

leading to full regulatory approval. Gandotinib remains an investigational drug with more limited
phase 2 data.

Differentiated Mechanism: Gandotinib's potential selective inhibition of the JAK2 V617F mutant is
a key differentiator that may be worth exploring further, particularly for defined patient subsets.

Safety Profiles: Both drugs cause cytopenias, but their distinct off-target profiles (e.g., gandotinib's
association with renal function changes and ruxolitinib's with lipid increases and infections) inform

different risk management strategies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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